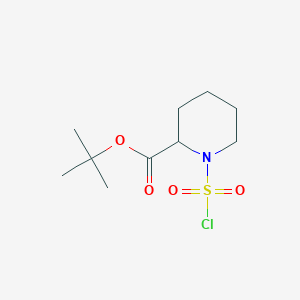

tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate: is an organic compound with the molecular formula C10H18ClNO4S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butyl ester group, a chlorosulfonyl group, and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate typically involves the following steps:

Formation of Piperidine Derivative: The starting material, piperidine, is first protected with a tert-butyl group to form tert-butyl piperidine-2-carboxylate.

Chlorosulfonylation: The protected piperidine is then reacted with chlorosulfonic acid or a chlorosulfonyl chloride reagent under controlled conditions to introduce the chlorosulfonyl group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products:

Substitution: Formation of sulfonamide, sulfonate ester, or thiol derivatives.

Reduction: Formation of sulfonamide or sulfonic acid.

Oxidation: Formation of sulfone derivatives.

Applications De Recherche Scientifique

Chemistry:

Intermediate in Synthesis: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Protecting Group: The tert-butyl group serves as a protecting group for amines and carboxylic acids in multi-step organic synthesis.

Biology and Medicine:

Drug Development: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Bioconjugation: It is used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.

Industry:

Polymer Chemistry: The compound is used in the modification of polymers to introduce functional groups that enhance material properties.

Catalysis: It serves as a ligand or catalyst precursor in various catalytic processes.

Mécanisme D'action

The mechanism of action of tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific molecular targets.

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

- tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate

- tert-Butyl 2-(chlorosulfonyl)piperidine-1-carboxylate

Comparison:

- Structural Differences: The position of the chlorosulfonyl group on the piperidine ring varies among these compounds, leading to differences in reactivity and selectivity.

- Reactivity: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate is unique in its reactivity due to the specific positioning of the chlorosulfonyl group, which can influence the compound’s interaction with nucleophiles and electrophiles.

- Applications: While all these compounds are used as intermediates in organic synthesis, this compound is particularly valued for its role in drug development and bioconjugation.

Activité Biologique

Tert-butyl 1-(chlorosulfonyl)piperidine-2-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This compound features a chlorosulfonyl group, which enhances its electrophilic character, allowing it to interact with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C11H16ClO4S, with a molecular weight of approximately 303.76 g/mol. The presence of the chlorosulfonyl group contributes significantly to its reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClO₄S |

| Molecular Weight | 303.76 g/mol |

| Functional Groups | Chlorosulfonyl, Carboxylate |

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. Its mechanism of action likely involves the disruption of cellular processes in microbial cells, potentially through interaction with nucleophilic sites on proteins and nucleic acids. For instance, compounds with similar structures have shown effectiveness against resistant strains of Candida auris, a notable fungal pathogen .

Anticancer Potential

The compound has also been investigated for its anticancer activity. Research suggests that it may inhibit specific cellular pathways involved in cancer proliferation. The chlorosulfonyl moiety allows for covalent interactions with biomolecules, which can lead to the inhibition of key enzymes involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the piperidine ring or modifications to the chlorosulfonyl group can significantly affect its biological activity. For example, analogs of piperidine derivatives have been synthesized and tested for improved potency against various cancer cell lines .

Case Study 1: Antifungal Activity Against Candida auris

In a study focused on antifungal agents, several piperidine derivatives were synthesized and tested against clinical isolates of Candida auris. Among these, this compound demonstrated promising results with MIC values indicating effective inhibition at low concentrations (0.24 to 0.97 μg/mL) and MFC values confirming fungicidal activity .

Case Study 2: Anticancer Efficacy

Another study explored the anticancer effects of piperidine derivatives, including this compound, on various cancer cell lines. The results indicated that these compounds could induce apoptosis and cell cycle arrest, particularly in S-phase cells, suggesting their potential as therapeutic agents in oncology .

Propriétés

IUPAC Name |

tert-butyl 1-chlorosulfonylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-6-4-5-7-12(8)17(11,14)15/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWBEEZMANLMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.